molecular formula C6H6N4 B136131 4-Aminopirrolo[2,1-f][1,2,4]triazina CAS No. 159326-68-8

4-Aminopirrolo[2,1-f][1,2,4]triazina

Número de catálogo B136131
Número CAS: 159326-68-8
Peso molecular: 134.14 g/mol
Clave InChI: VSPXQZSDPSOPRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry and pharmaceuticals. It serves as a key intermediate in the synthesis of various bioactive molecules, including antiviral drugs like remdesivir , and has been explored for its antiproliferative properties against cancer cell lines .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazines has been achieved through various methods. One approach involves the alkylation of 1,2,4-triazines to form 1-alkyl-1,2,4-triazinium salts, which then undergo 1,3-dipolar cycloadditions to yield polysubstituted pyrrolotriazines . Another method described the production of pyrrolo[2,1-f][1,2,4]triazine as a regulatory starting material for remdesivir using simple building blocks like pyrrole, chloramine, and formamidine acetate . Additionally, a one-pot preparation method has been reported for the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-f][1,2,4]triazin-4-amine is characterized by the presence of a pyrrolo[2,1-f][1,2,4]triazine core, which can be functionalized at various positions to yield derivatives with different biological activities. For instance, the synthesis of xylo-C-nucleosides containing this heterocyclic base has been achieved, and the structural characterization was performed using NOESY NMR experiments .

Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazin-4-amine and its derivatives participate in a variety of chemical reactions. These include tandem copper (II)-promoted annulation reactions , regioselective intramolecular cyclization , and N-amination of substituted pyrroles followed by cyclization with amidine reagents . These reactions are crucial for the construction of complex molecules with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives are influenced by the substituents on the triazine ring. For example, the presence of electron-donating groups can accelerate certain reactions . The solubility, stability, and reactivity of these compounds are important for their practical applications in drug synthesis and development. The safety, impurity profiles, and control of the synthetic process are also critical, especially when scaling up for industrial production, as demonstrated in the synthesis methodology for remdesivir's intermediate .

Aplicaciones Científicas De Investigación

Terapia contra el cáncer

La 4-aminopirrolo[2,1-f][1,2,4]triazina es un heterociclo fusionado prometedor que se utiliza para dirigirse a las quinasas en la terapia contra el cáncer . Es una parte integral de varios inhibidores de quinasas y fármacos nucleósidos . La inhibición de la quinasa es uno de los enfoques más exitosos en la terapia dirigida .

Fármaco antiviral

Este compuesto es la parte principal del fármaco antiviral remdesivir . Remdesivir ha sido reconocido contra una amplia gama de virus de ARN (incluidos SARS/MERS-CoV) y ha mostrado resultados alentadores en el tratamiento del nuevo coronavirus (COVID-19) que surgió recientemente .

Tratamiento del ébola y otros virus emergentes

Algunos análogos de la pirrolo[2,1-f][1,2,4]triazina se han utilizado en el tratamiento del ébola y otros virus emergentes .

Actividad antinorovirus

Informes recientes han revelado actividad antinorovirus de C-nucleósidos de this compound, que tienen la capacidad de inhibir tanto la ARN polimerasa dependiente de ARN (RdRp) del norovirus murino como del humano .

Inhibidores de la fosfoinositida 3-quinasa (PI3K)

Muchas solicitudes de patente han descrito las pirrolotiazinonas como inhibidores de la fosfoinositida 3-quinasa (PI3K) . Estos esqueletos son los intermedios clave para la síntesis de pirrolo[2,1-f][1,2,4]triazinas .

Estabilidad metabólica

Se observaron bajas tasas de glucuronidación con ambos compuestos, lo que indica una mayor estabilidad metabólica <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300

Mecanismo De Acción

Target of Action

Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It primarily targets kinases , which are enzymes that play a crucial role in the regulation of cell functions . These targets are particularly relevant in the context of cancer therapy, where dysregulated kinases contribute to disease progression .

Mode of Action

The compound interacts with its targets by inhibiting the activity of kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes . The exact nature of this interaction and the resulting changes are complex and depend on the specific kinase being targeted .

Biochemical Pathways

The inhibition of kinases by Pyrrolo[2,1-f][1,2,4]triazin-4-amine affects various biochemical pathways. These pathways are involved in critical cellular processes such as proliferation, differentiation, and division . By disrupting these pathways, the compound can exert its therapeutic effects .

Pharmacokinetics

It has been observed that compounds with similar structures exhibit low rates of glucuronidation, indicating higher metabolic stability

Result of Action

The result of the action of Pyrrolo[2,1-f][1,2,4]triazin-4-amine is the disruption of cellular processes regulated by kinases . This disruption can lead to the death of cancer cells, thereby contributing to the treatment of the disease . The compound’s action can also result in the inhibition of viral replication, as seen in its use as an antiviral drug .

Safety and Hazards

While handling Pyrrolo[2,1-f][1,2,4]triazin-4-amine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Direcciones Futuras

Pyrrolo[2,1-f][1,2,4]triazin-4-amine has shown promise in the field of cancer therapy, particularly in the development of kinase inhibitors . It is also being explored in the synthesis of nucleoside drugs .

Propiedades

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPXQZSDPSOPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439872
Record name pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159326-68-8
Record name pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (50 g, 0.35 mol) in absolute ethanol (800 mL) was added formamidine acetate (181.3 g, 1.74 mol) and potassium phosphate (370 g, 1.74 mol). The suspension was heated for 18 hours@78° C. (under N2), then cooled, filtered and concentrated to dryness in vacuo. The residue was mixed with ice water (2 L) and the dark grayish-brown solids were collected by suction filtration. The filter cake was washed with water, sucked dry and the solids were dissolved (on the funnel) with hot ethyl acetate and filtered into a collection vessel. The dark solution was filtered through a long plug of 30/40 Magnesol and the pale yellow filtrate was concentrated to dryness in vacuo to afford a yellow-tinged solid (20.6 g, 44.1% yield). The plug was washed with ethyl acetate/ethanol and the washings were concentrated in vacuo to afford additional material, 10.7 g (23%). Extraction of the aqueous work-up filtrate with ethyl acetate followed by drying, Magnesol filtration and concentration gave another 6.3 g (14%) of clean product, bringing the total recovery to 37.6 g (81%). 1H-NMR (CD3OD): δ 7.72 (s, 1H), 7.52 (dd, 1H, J=2.5, 1.6 Hz), 6.85 (dd, 1H, J=4.5, 1.6 Hz), 6.64 (dd, 1H, J=4.5, 2.7 Hz) LC/MS (+esi): m/z=135.1 [M+H].
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
181.3 g
Type
reactant
Reaction Step Two
Quantity
370 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
44.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 2
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 3
Reactant of Route 3
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 4
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 5
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 6
Pyrrolo[2,1-f][1,2,4]triazin-4-amine

Q & A

Q1: What are the primary targets of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives and what are the downstream effects of this interaction?

A: Research indicates that Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives exhibit potent inhibitory activity against specific kinases. For example, BMS-645737 acts as a potent and selective antagonist of vascular endothelial growth factor receptor-2 (VEGFR-2) [, ]. This inhibition disrupts angiogenesis, a process crucial for tumor growth and progression. Similarly, other derivatives have been identified as potent and selective inhibitors of PI3Kδ, a key enzyme involved in cell growth, survival, and proliferation [, ].

Q2: What are the key metabolic pathways involved in the biotransformation of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?

A: Studies on BMS-645737 reveal that its metabolism involves a complex interplay of oxidation and conjugation reactions []. The 2-methyl-1H-pyrrolo moiety undergoes cytochrome P450-catalyzed hydroxylation, leading to the formation of a carboxylic acid, which can be further conjugated with taurine. Additionally, the 5-methyl-1,3,4-oxadiazol-2-yl moiety undergoes hydroxylation and subsequent sulfation. Interestingly, the pyridin-5-yl group demonstrates species-specific conjugation, with direct glucuronidation observed in dog, monkey, and human hepatocytes, and an unusual N-acetylglucosamine conjugation identified in monkeys [].

Q3: How does the structure of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives influence their activity and selectivity towards specific targets?

A: Structure-activity relationship (SAR) studies are crucial in understanding how structural modifications within the Pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold affect activity and selectivity. Research has focused on exploring various substitutions on the pyrrole and triazine rings, as well as modifications to the linker groups connecting these core structures. These alterations can significantly impact target binding affinity, cellular potency, and selectivity profiles [, ].

Q4: What are the implications of the observed metabolic pathways and SAR findings on the development of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as potential drug candidates?

A: Understanding the metabolic fate of these compounds is crucial for optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, identifying species-specific metabolic pathways, such as the N-acetylglucosamine conjugation observed in monkeys [], is essential for selecting appropriate preclinical models and interpreting study results. Moreover, elucidating SAR allows for the design of compounds with improved potency, selectivity, and metabolic stability, leading to enhanced efficacy and reduced potential for adverse effects.

Q5: Have any preclinical studies been conducted to evaluate the in vivo efficacy of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?

A: Preclinical studies have demonstrated the in vivo activity of BMS-645737, confirming its potent VEGFR-2 inhibitory activity in animal models [, ]. These findings support the therapeutic potential of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives, warranting further investigation in clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.